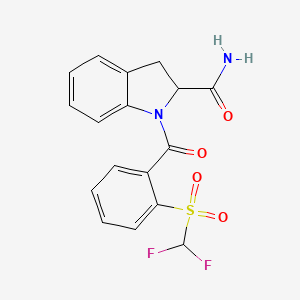

1-(2-((Difluoromethyl)sulfonyl)benzoyl)indoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

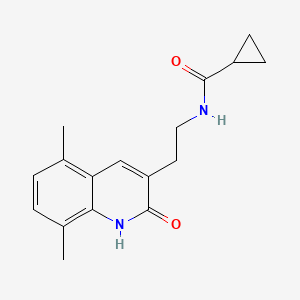

“1-(2-((Difluoromethyl)sulfonyl)benzoyl)indoline-2-carboxamide” is a chemical compound with the molecular formula C17H14F2N2O4S . It is available for purchase from various chemical suppliers.

Molecular Structure Analysis

The molecular structure of this compound consists of 17 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The exact structure can be found in databases like PubChem .Applications De Recherche Scientifique

Chemoselective Synthesis Applications

The chemoselective synthesis of aryl carboxamido sulfonic acid derivatives showcases a method that can be utilized for compounds like 1-(2-((Difluoromethyl)sulfonyl)benzoyl)indoline-2-carboxamide. This process, starting from m-(chlorosulfonyl)benzoyl chloride and reacting with various amines or alcohols, allows for the efficient production of sulfonic acid derivatives. This method is significant for the preparation of inhibitors targeting isocitrate dehydrogenase mutants, which are implicated in tumorigenesis, highlighting its potential in cancer research (Yang et al., 2013).

Antitubulin and HDAC Inhibition for Cancer Therapy

The study of 1-arylsulfonyl indoline-based benzamides has revealed their potent inhibition of tubulin polymerization and histone deacetylase (HDAC), demonstrating significant antiproliferative activity against various cancer cell lines, including those resistant to multiple drugs. This dual inhibitory action, alongside the notable in vivo efficacy in tumor models, positions such compounds as promising candidates for cancer therapy (Lai et al., 2019).

Antiviral and Anticancer Compound Development

The synthesis of 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles through a copper-catalyzed approach underscores the importance of sulfonamide compounds in developing antiviral and anticancer agents. This synthetic pathway highlights the relevance of the trifluoromethyl group in enhancing the biological activity of such molecules (López et al., 2017).

Environmental Degradation of Polyfluoroalkyl Chemicals

The microbial degradation of polyfluoroalkyl chemicals, which include perfluoroalkyl acid (PFAA) precursors, is a critical area of environmental science. Understanding the biodegradation pathways of these chemicals, which are used extensively in industrial applications, is essential for assessing their environmental impact and for developing strategies to mitigate their persistence in nature (Liu & Mejia Avendaño, 2013).

Nanofiltration Membrane Development

The creation of sulfonated thin-film composite nanofiltration membranes using novel sulfonated aromatic diamine monomers demonstrates the potential for treating dye solutions through enhanced water flux. This research is crucial for developing more efficient and environmentally friendly water purification technologies (Liu et al., 2012).

Mécanisme D'action

While the specific mechanism of action for this compound is not provided in the search results, indole derivatives, which this compound is a part of, have been studied for their inhibitory properties against various enzymes and proteins . The presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity .

Propriétés

IUPAC Name |

1-[2-(difluoromethylsulfonyl)benzoyl]-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2O4S/c18-17(19)26(24,25)14-8-4-2-6-11(14)16(23)21-12-7-3-1-5-10(12)9-13(21)15(20)22/h1-8,13,17H,9H2,(H2,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVIIKFTGZMPOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidino)propanoate](/img/structure/B2678688.png)

![N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B2678689.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2678693.png)

![3-(2,3-Dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea](/img/structure/B2678696.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2678701.png)

![3,4-diethoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2678703.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)propanamide](/img/structure/B2678704.png)